![molecular formula C12H6Cl2N2S B3300548 2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine CAS No. 902765-47-3](/img/structure/B3300548.png)
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the condensation reaction between a 2,4-dichlorothiophene and a phenylurea derivative. The reaction proceeds under specific conditions, leading to the formation of the target compound . Researchers have explored various synthetic routes, optimizing yields and purity.
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine consists of a fused thieno[2,3-d]pyrimidine ring system. The two chlorine atoms are positioned at the 2- and 4-positions of the thiophene ring, while the phenyl group is attached to the 6-position. The resulting structure exhibits planarity and aromaticity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity with different nucleophiles and electrophiles to modify its core structure. These reactions are essential for designing derivatives with improved properties .
Applications De Recherche Scientifique
Antifungal Activities
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine derivatives have shown significant potential in antifungal applications. A study by Konno et al. (1989) demonstrated the synthesis of various derivatives of thieno[2,3-d]pyrimidine, including 4-oxo-6-phenylthieno[2,3-d]pyrimidine, and their efficacy in antifungal activities against Piricularia oryzae, Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Antimicrobial Properties
Goudgaon and Sheshikant (2013) synthesized novel 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidine analogs, including 2,4-dichloro-6-phenylthieno[2,3-d]pyrimidine derivatives. These compounds exhibited good antimicrobial properties, particularly against fungal strains, suggesting their potential as antimicrobial agents (Goudgaon & Sheshikant, 2013).
Synthesis Methods and Applications
Zhou et al. (2019) established a rapid synthetic method for 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs. This study highlights the role of thieno[2,3-d]pyrimidines in the synthesis of critical intermediates for pharmaceuticals (Zhou et al., 2019).
Pharmaceutical Intermediates and Molecular Properties
Vlasov et al. (2022) synthesized derivatives of thieno[2,3-d]pyrimidines, demonstrating their moderate antimicrobial activity and potential as pharmaceutical intermediates. Their study also included a docking study to assess the inhibitory activity of these compounds (Vlasov et al., 2022).
Fluorescent Compounds and Optical Properties
Ho and Yao (2009) synthesized novel fluorescent compounds derived from thieno[2,3-d]pyrimidine. These compounds showed intense blue to yellow-green fluorescence, indicating potential applications in materials science and optoelectronics (Ho & Yao, 2009).
Nonlinear Optical Material
Murthy et al. (2019) conducted a study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, examining its potential as a third-order nonlinear optical material. This research suggests that thieno[2,3-d]pyrimidine derivatives could be significant in the development of nonlinear optical devices (Murthy et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-10-8-6-9(7-4-2-1-3-5-7)17-11(8)16-12(14)15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNSDHURESPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



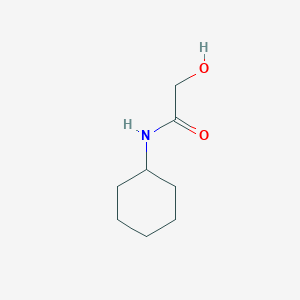



![N-{3'-acetyl-5-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3300493.png)
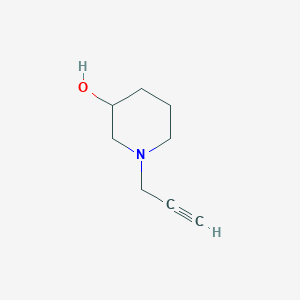
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide](/img/structure/B3300515.png)


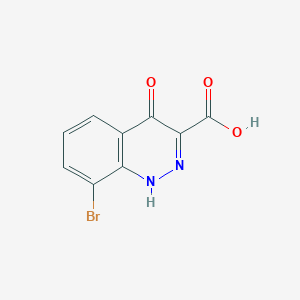
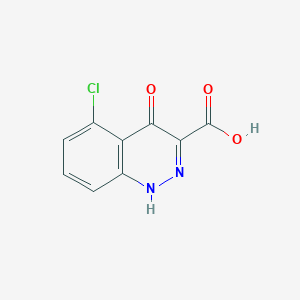
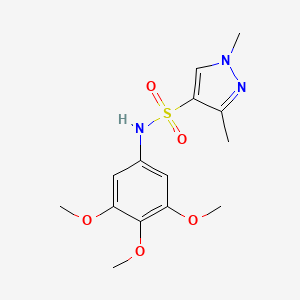
![Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine](/img/structure/B3300540.png)
